5-Bromo-3-fluoro-N-methylpicolinamide chemical properties
5-Bromo-3-fluoro-N-methylpicolinamide chemical properties
An In-depth Technical Guide to 5-Bromo-3-fluoro-N-methylpicolinamide: Properties, Synthesis, and Applications in Drug Discovery
Executive Summary
5-Bromo-3-fluoro-N-methylpicolinamide is a highly functionalized heterocyclic compound of significant interest to the medicinal chemistry community. Its strategic arrangement of a bromine atom, a fluorine atom, and an N-methylcarboxamide group on a pyridine scaffold makes it a versatile building block for the synthesis of complex molecular architectures. The bromine atom provides a reactive handle for palladium-catalyzed cross-coupling reactions, enabling facile introduction of aryl, heteroaryl, or alkyl groups. Concurrently, the fluorine atom can modulate the compound's physicochemical properties, such as pKa and lipophilicity, and enhance metabolic stability in derivative molecules—a key consideration in modern drug design.[1] This guide provides a comprehensive overview of the chemical properties, a detailed and rationalized synthetic protocol, and the strategic applications of this valuable intermediate for professionals in drug development and chemical research.
Chemical Identity and Physicochemical Properties
While 5-Bromo-3-fluoro-N-methylpicolinamide is a specific and synthetically accessible molecule, it is best characterized as a specialized research intermediate rather than a widely available stock chemical. As such, a dedicated CAS number is not readily found in major chemical databases. However, its immediate synthetic precursors are well-documented and commercially available.
The core structure of the molecule is presented below.
For the purpose of this guide, physicochemical properties are estimated based on data available for the immediate precursor, 5-Bromo-3-fluoropyridine-2-carboxamide (CAS 669066-90-4), which shares the same core but lacks the N-methylation.[2]
| Property | Value (Data from 5-Bromo-3-fluoropyridine-2-carboxamide)[2] | Expected Impact of N-Methylation |
| Molecular Formula | C₇H₇BrFN₃O | N/A (Formula for title compound) |
| Molecular Weight | 232.05 g/mol | N/A (Weight for title compound) |
| Melting Point | 173 °C | Likely lower. The N-methyl group disrupts the intermolecular hydrogen bonding network present in the primary amide. |
| Boiling Point (Predicted) | 276 - 282 °C | Minimal change expected. |
| LogKow (Octanol-Water) | 0.648 | Slight increase in lipophilicity and LogKow value. |
| Water Solubility (Predicted) | 9.00e-3 - 1.86e-2 g/L | Likely decreased due to the replacement of a hydrogen bond donor (N-H) with a non-polar methyl group. |
| Appearance | Solid | Expected to be a white to off-white solid, similar to its precursors.[3] |
Synthesis and Manufacturing
The most direct and reliable synthesis of 5-Bromo-3-fluoro-N-methylpicolinamide involves the amidation of its corresponding carboxylic acid, 5-Bromo-3-fluoropicolinic acid (CAS 669066-91-5).[4][5] This method utilizes a peptide coupling agent to activate the carboxylic acid for reaction with methylamine. The workflow described below is based on established and robust chemical transformations commonly used in pharmaceutical process development.[6]
Detailed Experimental Protocol
This protocol describes the synthesis starting from 10 mmol of 5-Bromo-3-fluoropicolinic acid.
Materials:
-
5-Bromo-3-fluoropicolinic acid (2.20 g, 10.0 mmol)[5]
-
1,1'-Carbonyldiimidazole (CDI) (1.78 g, 11.0 mmol, 1.1 equiv.)
-
Methylamine solution (e.g., 2.0 M in THF, 6.0 mL, 12.0 mmol, 1.2 equiv.)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (Saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for chromatography
Procedure:
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 5-Bromo-3-fluoropicolinic acid (2.20 g, 10.0 mmol).
-
Dissolution: Add 40 mL of anhydrous THF to the flask and stir until the solid is fully dissolved.
-
Activation: Cool the solution to 0 °C using an ice-water bath. Add 1,1'-Carbonyldiimidazole (1.78 g, 11.0 mmol) portion-wise over 5 minutes.
-
Rationale: CDI is a safe and effective coupling agent that activates the carboxylic acid by forming a reactive acylimidazolide intermediate, with the only byproducts being imidazole and CO₂.[6] Cooling to 0 °C controls the initial exothermic reaction.
-
-
Activation Stirring: Allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours. The completion of the activation step can be monitored by the cessation of CO₂ evolution.
-
Amidation: Add the methylamine solution (6.0 mL of a 2.0 M solution in THF) dropwise to the stirred solution at room temperature.
-
Rationale: The nucleophilic methylamine readily attacks the activated acylimidazolide to form the desired amide bond. A slight excess of the amine ensures complete conversion of the intermediate.
-
-
Reaction Completion: Stir the reaction mixture at room temperature overnight (12-16 hours) to ensure the reaction goes to completion.
-
Workup - Quenching: Concentrate the reaction mixture under reduced pressure to remove most of the THF. Re-dissolve the residue in 50 mL of ethyl acetate.
-
Workup - Extraction: Transfer the ethyl acetate solution to a separatory funnel and wash sequentially with 25 mL of saturated NaHCO₃ solution, 25 mL of water, and 25 mL of brine.
-
Rationale: The NaHCO₃ wash removes any unreacted carboxylic acid and the acidic imidazole byproduct. The water and brine washes remove any remaining water-soluble impurities.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford the pure 5-Bromo-3-fluoro-N-methylpicolinamide.
Chemical Reactivity and Applications in Drug Discovery
The synthetic value of 5-Bromo-3-fluoro-N-methylpicolinamide lies in its capacity to serve as a molecular scaffold for building more complex, biologically active molecules. Its reactivity is dominated by the C-Br bond at the 5-position of the pyridine ring.
Utility in Cross-Coupling Reactions
The bromine atom is an excellent leaving group for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, or Buchwald-Hartwig reactions. This allows for the precise and efficient formation of new carbon-carbon or carbon-nitrogen bonds. The Suzuki coupling, in particular, is a widely used transformation in pharmaceutical synthesis for linking aryl or heteroaryl fragments.[7]
-
Causality in Experimental Design: When using this building block, the choice of palladium catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃ or Cs₂CO₃), and solvent (e.g., dioxane/water or DME) is critical and must be optimized for the specific boronic acid substrate to maximize yield and minimize side reactions like debromination.[8]
Role of the Fluoro-Picolinamide Moiety
The 3-fluoro-N-methylpicolinamide portion of the molecule is not merely a spectator.
-
Metabolic Stability: The fluorine atom, due to the strength of the C-F bond, can block potential sites of metabolic oxidation, thereby increasing the pharmacokinetic half-life of the final drug candidate.[1]
-
Modulation of Basicity: The electronegative fluorine atom lowers the pKa of the pyridine nitrogen, reducing its basicity. This can be advantageous for avoiding off-target effects or improving oral bioavailability.
-
Binding Interactions: The amide N-H is replaced by an N-CH₃, removing a hydrogen bond donor but adding a lipophilic contact. The fluorine atom and amide oxygen can act as hydrogen bond acceptors, contributing to the binding affinity of the final molecule to its biological target.
Analytical Characterization
While specific experimental spectra for the title compound are not publicly available, its characteristics can be reliably predicted based on its structure and data from analogous compounds.
-
¹H NMR: Expected signals would include a singlet for the N-methyl group (around δ 2.9-3.1 ppm), and two distinct aromatic protons on the pyridine ring, likely appearing as doublets or doublet of doublets in the δ 8.0-8.8 ppm range, showing coupling to each other and to the fluorine atom.
-
¹³C NMR: The spectrum would show seven distinct carbon signals, including the carbonyl carbon (δ ~164 ppm), the N-methyl carbon (δ ~26 ppm), and five aromatic carbons, with their chemical shifts influenced by the bromo, fluoro, and carboxamide substituents. The carbons attached to and adjacent to the fluorine atom would exhibit C-F coupling.
-
Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]+ and [M+2]+ peaks of nearly equal intensity, which is the definitive signature of a monobrominated compound.
-
Infrared (IR) Spectroscopy: Key vibrational bands would include a strong C=O stretch for the tertiary amide (around 1640-1660 cm⁻¹) and C-F and C-Br stretching frequencies in the fingerprint region.
Safety and Handling
No specific safety data sheet (SDS) exists for 5-Bromo-3-fluoro-N-methylpicolinamide. However, based on data from structurally similar compounds like 5-bromonicotinamide and other halogenated pyridines, the following precautions are advised.[8]
-
Hazard Classification (Predicted): Likely harmful if swallowed (Acute Toxicity, Oral), causes skin irritation, and causes serious eye irritation. May cause respiratory irritation.
-
Personal Protective Equipment (PPE): Handle in a well-ventilated fume hood. Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
References
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Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017, January 27). MDPI. Retrieved February 15, 2026, from [Link]
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Synthesis and Antinociceptive Activity of 5-Amino (N-Substitutedcarboxamide)quinoline Derivatives Targeting TRPV1 Receptor. (2024, July 15). Semantic Scholar. Retrieved February 15, 2026, from [Link]
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(PDF) 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. (2024, December 17). ResearchGate. Retrieved February 15, 2026, from [Link]
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